N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4, a methylene-linked 4-methoxyphenyl acetamide at position 3, and a thioether bridge connecting a 3,4-dihydroquinoline moiety. While direct synthesis data for this compound is absent in the provided evidence, analogous triazole-acetamide derivatives are typically synthesized via nucleophilic substitution or cycloaddition reactions, as seen in related studies .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN5O3S/c1-38-24-13-11-20(12-14-24)16-27(36)31-18-26-32-33-29(35(26)23-9-4-8-22(30)17-23)39-19-28(37)34-15-5-7-21-6-2-3-10-25(21)34/h2-4,6,8-14,17H,5,7,15-16,18-19H2,1H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQLGIVKEOWFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological properties. The presence of a chlorophenyl group and a methoxyphenyl group enhances its lipophilicity and biological interactions. The 3,4-dihydroquinoline moiety is also significant for its pharmacological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. A related compound demonstrated significant cytotoxic effects on glioma cells by inducing apoptosis through multiple pathways, including inhibition of AMPK and activation of necroptosis. This suggests that this compound may also possess similar properties.
Mechanistic Insights
Molecular docking studies are essential for understanding how these compounds interact at the molecular level. For instance, docking studies have revealed that triazole derivatives can effectively bind to target enzymes involved in cancer progression and microbial resistance.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole compounds against various pathogens. The results indicated that compounds with similar structural motifs to this compound showed IC50 values in the low micromolar range against resistant bacterial strains.
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The study found that specific substitutions on the triazole ring significantly enhanced anticancer activity, suggesting a structure–activity relationship that could be leveraged for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazole-acetamide derivatives with diverse biological activities. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Thiadiazole-oxadiazole hybrids (e.g., ) exhibit cytotoxicity, suggesting the target compound may share similar antiproliferative properties due to its triazole-thioether linkage.
Synthetic Routes :
- Most analogs (e.g., ) employ nucleophilic displacement or cycloaddition, often using acetone or acetonitrile as solvents with bases like K2CO3 or triethylamine. The target compound likely follows analogous steps.
Safety Considerations: Acetamide derivatives like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide require precautions for skin/eye contact, suggesting the target compound may necessitate similar handling protocols.
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (~600 vs. 263–490 g/mol for others) may influence pharmacokinetics, such as absorption or half-life, compared to simpler derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
